molecular formula C27H20N2OS B2488312 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 313528-98-2

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2488312
CAS No.: 313528-98-2
M. Wt: 420.53
InChI Key: VEMXQMMCTLCBNO-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a naphthalene moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl and Methylphenyl Groups: The phenyl and 4-methylphenyl groups are introduced through Friedel-Crafts acylation reactions.

    Formation of the Naphthalene Carboxamide: The final step involves the coupling of the thiazole derivative with naphthalene-1-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Another compound with a similar structure but different functional groups.

    Piperine: A natural compound with a thiazole ring, known for its bioactive properties.

Uniqueness

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a thiazole derivative known for its complex structure and potential biological activities. The compound features a thiazole ring, a naphthalene backbone, and various substituents that enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H18N2S\text{C}_{20}\text{H}_{18}\text{N}_2\text{S}

Key Features:

  • Thiazole Moiety: Contributes to the compound's reactivity and biological interactions.
  • Naphthalene Backbone: Enhances lipophilicity, potentially improving membrane permeability.
  • Substituents: The presence of methyl and phenyl groups influences the compound’s biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Protein Interaction: The compound may interact with specific proteins, altering their function and affecting cellular pathways.
  • Inhibition of Enzyme Activity: Thiazole derivatives often inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Induction of Apoptosis: Some studies suggest that this compound can induce programmed cell death in cancer cells.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µg/mL)Reference
A-4311.98 ± 1.22
Jurkat< 100
HepG223.30 ± 0.35

The structure-activity relationship (SAR) analysis highlights that modifications on the thiazole ring and phenyl substituents significantly impact cytotoxicity.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Preliminary studies show that this compound exhibits activity against various bacterial strains.

Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus18

These findings suggest potential applications in treating bacterial infections.

Case Studies

Case Study 1: Antitumor Efficacy
In a study involving the evaluation of several thiazole derivatives, this compound was found to significantly inhibit the proliferation of A-431 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Case Study 2: Antimicrobial Screening
A series of experiments conducted on various thiazole compounds demonstrated that this compound showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2OS/c1-18-14-16-20(17-15-18)24-25(21-9-3-2-4-10-21)31-27(28-24)29-26(30)23-13-7-11-19-8-5-6-12-22(19)23/h2-17H,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMXQMMCTLCBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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